molecular formula C8H12N2O3 B13968388 methyl 3-isopropoxy-1H-pyrazole-5-carboxylate CAS No. 888738-50-9

methyl 3-isopropoxy-1H-pyrazole-5-carboxylate

Cat. No.: B13968388
CAS No.: 888738-50-9
M. Wt: 184.19 g/mol
InChI Key: YUWWSEACIJFWBJ-UHFFFAOYSA-N
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Description

Methyl 3-isopropoxy-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isopropoxy-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to form the desired methyl ester. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isopropoxy-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 3-isopropoxy-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-isopropoxy-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by interacting with receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-isopropyl-1H-pyrazole-5-carboxylate
  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1H-pyrazole-5-carboxamide derivatives

Uniqueness

Methyl 3-isopropoxy-1H-pyrazole-5-carboxylate is unique due to its isopropoxy group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and agrochemicals .

Properties

CAS No.

888738-50-9

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 3-propan-2-yloxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-5(2)13-7-4-6(9-10-7)8(11)12-3/h4-5H,1-3H3,(H,9,10)

InChI Key

YUWWSEACIJFWBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NNC(=C1)C(=O)OC

Origin of Product

United States

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